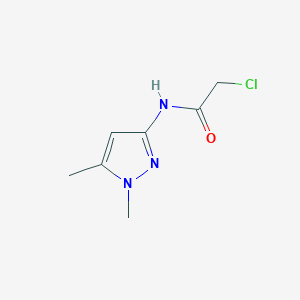

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide

説明

特性

IUPAC Name |

2-chloro-N-(1,5-dimethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-3-6(10-11(5)2)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPUCTWUHNJOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230207 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957510-88-2 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957510-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

- Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with dichloromethane.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

科学的研究の応用

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

Key Observations

Substitution Patterns :

- The 1,5-dimethyl groups on the pyrazole ring in the target compound reduce steric hindrance compared to bulkier substituents (e.g., phenyl or propyl groups in analogs), facilitating synthetic modifications .

- Chloroacetamide vs. Hydroxyacetamide : Replacement of the chlorine atom with a hydroxyl group (e.g., in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyacetamide) alters hydrogen-bonding capacity and solubility, as seen in crystallographic studies .

Biological Activity :

- The chloroacetamide group in the target compound provides a reactive site for covalent interactions with biological nucleophiles (e.g., thiols in enzymes), a feature shared with pesticidal analogs like alachlor and pretilachlor .

- Fluorine-containing analogs (e.g., 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide) exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity and small atomic radius .

Crystallographic and Physicochemical Properties :

- Hydrogen-bonding networks differ significantly among analogs. For example, the title compound’s amide group forms R₂²(10) dimeric motifs via N–H···O interactions, while analogs with additional substituents (e.g., methylsulfanyl groups) exhibit more complex packing influenced by C–H···O and π-π interactions .

- The planarity of the pyrazole ring varies: In some analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide), steric repulsion between substituents results in twisted conformations (dihedral angles up to 87.5°), affecting molecular aggregation .

生物活性

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-malarial effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound this compound can be characterized by its molecular formula and is classified under pyrazole derivatives. Its structure includes a chloro substituent on the nitrogen atom and a dimethyl group on the pyrazole ring, which may influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showcasing promising inhibitory effects.

Table 1: Anticancer Activity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12.50 | Induction of apoptosis |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity via cell cycle arrest |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Inhibition of growth signaling pathways |

Studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF7 and A549. The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

2. Antimalarial Activity

The pyrazoleamide class, which includes this compound, has shown potent activity against malaria parasites. Research indicates that these compounds disrupt sodium homeostasis in Plasmodium falciparum, leading to effective parasite clearance.

Table 2: Antimalarial Activity Data

| Compound | EC50 (nM) | Target Parasite | Mechanism of Action |

|---|---|---|---|

| PA21A092 | 0.7 | Plasmodium falciparum | Disruption of Na+ regulation |

| PA21A050 | 5 | Plasmodium vivax | Inhibition of cation-pumping ATPase |

The studies reveal that pyrazoleamides are effective even against drug-resistant strains of malaria, suggesting their potential as new therapeutic agents in malaria treatment.

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that derivatives similar to this compound were screened against multiple cancer cell lines with varying degrees of success. The compound showed an IC50 value of 12.50 µM against MCF7 cells, indicating significant anticancer properties .

Case Study 2: Antimalarial Mechanism

Research conducted by Nature Communications detailed the action mechanism of pyrazoleamides against malaria parasites. The study found that these compounds effectively disrupted Na+ homeostasis within the parasites, leading to their rapid death . This mechanism is crucial for developing new antimalarial therapies that can overcome current drug resistance issues.

Q & A

Q. What are the recommended synthetic methodologies for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide, and how can purity be optimized?

The synthesis typically involves reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) or a similar organic solvent, using triethylamine (TEA) as a base to neutralize HCl byproducts. Key steps include:

-

Reaction conditions :

Parameter Optimal Value Solvent Dichloromethane Temperature Room temperature or reflux Molar ratio 1:1 (pyrazole:chloroacetyl chloride) Catalyst/base Triethylamine (1.2 eq) -

Purification : Recrystallization from pet-ether or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How do the functional groups in this compound influence its reactivity?

The chloroacetamide moiety enables nucleophilic substitution (e.g., with amines, thiols), while the pyrazole ring contributes to π-π stacking and hydrogen bonding. Key reactions include:

- Nucleophilic substitution : Chlorine can be replaced by amines (e.g., to form secondary amides) or alkoxides.

- Oxidation/Reduction : The acetamide group can be oxidized to carboxylic acids or reduced to amines under controlled conditions.

Methodological tip: Use polar aprotic solvents (e.g., DMF) for substitution reactions and monitor via FT-IR (loss of C-Cl stretch at ~700 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves dihedral angles (e.g., 80.7° between pyrazole and dichlorophenyl groups) and hydrogen-bonding motifs (R₂²(10) dimerization) .

- NMR spectroscopy : Key signals include δ 2.1–2.3 ppm (pyrazole-CH₃), δ 4.1–4.3 ppm (CH₂Cl), and δ 7.2–7.5 ppm (aromatic protons).

- HPLC-MS : Confirm molecular weight (187.63 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Variables impacting yield include:

| Variable | Optimization Strategy |

|---|---|

| Solvent polarity | Use DCM for faster kinetics |

| Catalyst loading | Increase TEA to 1.5 eq for complete deprotonation |

| Temperature control | Reflux (40–50°C) to accelerate substitution |

| Post-reaction quenching with ice-cold HCl minimizes side products. Scale-up via continuous flow reactors improves efficiency . |

Q. How should researchers address contradictory data in enzyme inhibition studies?

Contradictions may arise from:

- Conformational flexibility : Pyrazole ring rotation alters binding pockets (e.g., dihedral angles up to 64.8° affect inhibitor-enzyme interactions).

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments.

Validate results using isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What computational tools are recommended for predicting reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., activation energy for nucleophilic substitution).

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with pyrazole derivatives in kinase inhibitors).

Use software like Gaussian or GROMACS, and validate with experimental crystallography data .

Q. What strategies enhance crystal engineering for structural studies?

- Hydrogen-bond donors : Introduce -NH or -OH groups to stabilize R₂²(10) dimers.

- Co-crystallization : Use solvents like acetonitrile or methanol to improve crystal lattice formation.

Example: Co-crystallize with 4-nitrobenzaldehyde to exploit π-stacking interactions .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

-

Substituent effects :

Modification Impact on Activity Chlorine → Fluorine Enhanced metabolic stability Methyl → Ethyl Increased lipophilicity

Test analogs in enzyme assays (e.g., COX-2 inhibition) and correlate with logP values .

Q. What degradation pathways occur under varying pH and temperature?

- Acidic conditions : Hydrolysis of the acetamide group to carboxylic acid.

- Alkaline conditions : Pyrazole ring oxidation.

Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify degradants .

Q. What methods enable enantioselective synthesis of chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric substitution.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures.

Characterize enantiomers via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。